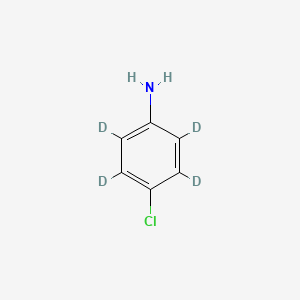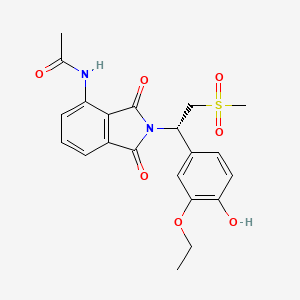
Benzene-1,2,3-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,2,3-D3 is a derivative of benzene, which is an aromatic hydrocarbon. It is also known as Benzol . The molecular formula of Benzene-1,2,3-D3 is C6H3D3 . The isotopic enrichment is 98 atom % D .
Molecular Structure Analysis
The molecular structure of Benzene-1,2,3-D3 involves a benzene ring with three deuterium (D) atoms replacing three hydrogen atoms at the 1st, 2nd, and 3rd positions . The average mass is 81.130 Da, and the mono-isotopic mass is 81.065781 Da .
Physical And Chemical Properties Analysis
Benzene-1,2,3-D3 is a flammable liquid . It should be stored at room temperature and is stable if stored under recommended conditions .
Aplicaciones Científicas De Investigación
Environmental Monitoring and Pollution Control
Benzene-1,2,3-D3, a deuterated benzene isomer, can be used as a tracer in environmental studies. Researchers utilize it to track the fate and transport of benzene in air, water, and soil. By analyzing its distribution and behavior, scientists gain insights into pollution sources, dispersion patterns, and the effectiveness of pollution control strategies .
Biological Imaging and Positron Emission Tomography (PET)
Researchers explore deuterated benzene derivatives for PET imaging. By incorporating positron-emitting isotopes (e.g., carbon-11 or fluorine-18) into benzene rings, they create radiotracers. These radiotracers selectively accumulate in specific tissues or receptors, allowing non-invasive imaging of biological processes. Benzene-1,2,3-D3 derivatives can be part of such radiotracers, aiding in disease diagnosis and drug development.
Holland, R., Khan, M. A. H., Matthews, J. C., et al. (2022). Investigating the Variation of Benzene and 1,3-Butadiene in the UK during 2000–2020. Int. J. Environ. Res. Public Health, 19(19), 11904. DOI: 10.3390/ijerph191911904
Safety and Hazards
Propiedades
IUPAC Name |
1,2,3-trideuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC=C1)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is the study of Benzene-1,2,3-D3 relevant in mass spectrometry?
A: Benzene-1,2,3-D3, along with other deuterium-labeled aromatic compounds, serves as a valuable tool in mass spectrometry investigations. By analyzing the fragmentation patterns of these labeled compounds, researchers can glean insights into the complex rearrangements that occur within ionized molecules. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)







![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)


![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)
![L-LYSINE, [14C(U)]-](/img/no-structure.png)